

Synthesis of 2-Bromo-2-methylpropanal via oxidation of 2-bromo-2-methylpropanol

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanal

Cat. No.: B082722

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Application Notes and Protocols for the Synthesis of 2-Bromo-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-bromo-2-methylpropanal** via the oxidation of 2-bromo-2-methylpropanol. Two robust and widely applicable oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation. These protocols are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for obtaining the target aldehyde. This key intermediate is valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Safety precautions, reagent handling, and product purification are thoroughly addressed to ensure safe and successful execution.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. **2-Bromo-2-methylpropanal** is a bifunctional molecule containing both an aldehyde and a tertiary bromide, making it a versatile building block for the introduction of the 2-formyl-2-propyl group in the synthesis of more complex molecules. The oxidation of the

precursor, 2-bromo-2-methylpropanol, requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[1][2] This document details two effective methods for this transformation: the use of Pyridinium Chlorochromate (PCC), a well-established chromium-based reagent, and the Swern oxidation, a chromium-free alternative that proceeds at low temperatures.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below.

Property	2-Bromo-2-methylpropanol	2-Bromo-2-methylpropanal
Molecular Formula	C ₄ H ₉ BrO	C ₄ H ₇ BrO
Molecular Weight	153.02 g/mol	151.00 g/mol [5]
Appearance	Colorless liquid	Liquid[6]
Boiling Point	163-164 °C	Not available
Purity	Typically ≥95%	Typically 95%[6]
InChI Key	KLTWFFAVGWWIKL-UHFFFAOYSA-N[6]	KLTWFFAVGWWIKL-UHFFFAOYSA-N[5]

Experimental Protocols

Two detailed protocols for the synthesis of **2-bromo-2-methylpropanal** are provided below.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the well-established PCC reagent for a reliable and straightforward oxidation.[7][8] The use of an inert adsorbent like Celite or silica gel is recommended to simplify the workup by adsorbing the chromium byproducts.[5][9][10]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Molar Equivalents
2-Bromo-2-methylpropanol	153.02	(Specify mass)	1.0
Pyridinium Chlorochromate (PCC)	215.56	(Calculate based on 1.5 eq.)	1.5
Celite® or Silica Gel	N/A	Equal mass to PCC	N/A
Dichloromethane (DCM), anhydrous	84.93	(Specify volume)	N/A
Diethyl ether	74.12	(Specify volume)	N/A
Anhydrous Magnesium Sulfate	120.37	(Specify mass)	N/A

Procedure

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (PCC) and Celite® or silica gel in anhydrous dichloromethane (DCM).
- **Addition of Alcohol:** Dissolve 2-bromo-2-methylpropanol in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.^[9]
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
- **Purification:** Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-bromo-2-methylpropanal**. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.^[2] It is crucial to maintain a low temperature throughout the initial stages of the reaction to prevent the decomposition of the reactive intermediate.^{[3][11]}

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Molar Equivalents
Oxalyl Chloride	126.93	(Calculate based on 1.5 eq.)	1.5
Dimethyl Sulfoxide (DMSO)	78.13	(Calculate based on 2.1 eq.)	2.1
2-Bromo-2-methylpropanol	153.02	(Specify mass)	1.0
Triethylamine (TEA)	101.19	(Calculate based on 5.0 eq.)	5.0
Dichloromethane (DCM), anhydrous	84.93	(Specify volume)	N/A

Procedure

- **Activation of DMSO:** In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
- **Addition of Alcohol:** Add a solution of 2-bromo-2-methylpropanol in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction

mixture for 30-45 minutes at this temperature.

- **Addition of Base:** Add triethylamine (TEA) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
- **Quenching and Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers and wash sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

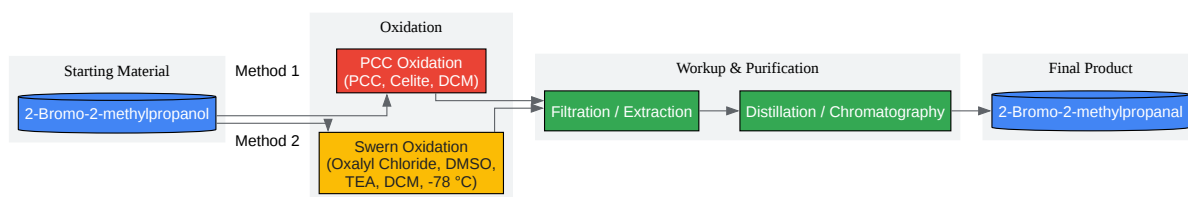
Characterization

The identity and purity of the synthesized **2-bromo-2-methylpropanal** can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Safety Precautions

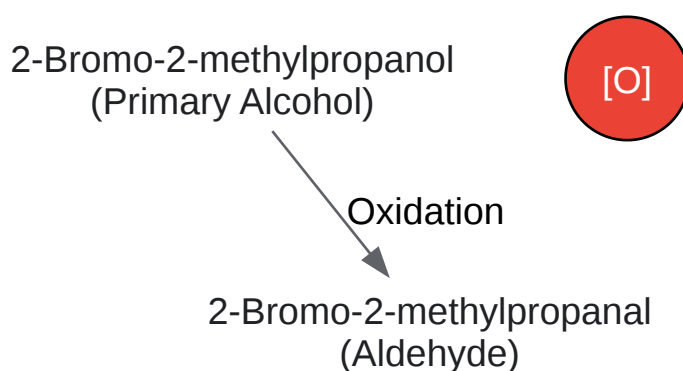
- **Pyridinium Chlorochromate (PCC):** PCC is a toxic and potentially carcinogenic chromium(VI) compound.^{[1][12][13][14]} It is also an oxidizer and may cause fire on contact with combustible materials.^{[1][12][13][14]} Handle PCC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.^[13] Avoid inhalation of dust.^[12]
- **Swern Oxidation Reagents:** Oxalyl chloride is corrosive and toxic. Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Triethylamine is flammable and has a strong, unpleasant odor. All manipulations involving these reagents should be performed in a fume hood with appropriate PPE. The Swern oxidation reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.^[15] Ensure adequate ventilation.
- **General Precautions:** Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.

Visualizations



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Caption: Experimental workflow for the synthesis of **2-bromo-2-methylpropanal**.



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Caption: Chemical transformation from a primary alcohol to an aldehyde.

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